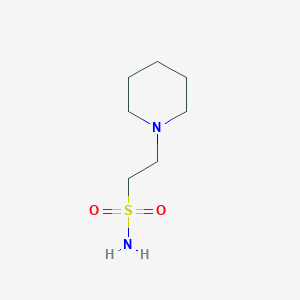
2-(Piperidin-1-yl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)ethane-1-sulfonamide is a chemical compound that features a piperidine ring attached to an ethane sulfonamide group Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidine+Ethane sulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-1-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-2-yl)ethane-1-sulfonamide
- N-(2-Piperidinyl)ethanesulfonamide
- N-(2-Piperidinyl)ethanesulfonyl chloride
Uniqueness
2-(Piperidin-1-yl)ethane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its piperidine ring and sulfonamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
2-(Piperidin-1-yl)ethane-1-sulfonamide is a sulfonamide compound characterized by its piperidine ring and sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. Its molecular formula is C7H16N2O2S, with a molecular weight of approximately 192.28 g/mol. The IUPAC name for this compound is 2-piperidin-1-ylethanesulfonamide, and its structure can be represented by the SMILES notation: C1CCN(CC1)CCS(=O)(=O)N .
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to effectively bind to specific enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism positions it as a candidate for drug development targeting various enzyme-related diseases .
Enzyme Inhibition
Research indicates that compounds with sulfonamide groups often exhibit significant enzyme inhibitory properties. For instance, studies have demonstrated that this compound can inhibit urease and acetylcholinesterase (AChE), both of which are crucial in various biochemical pathways .
Antibacterial Activity
The antibacterial potential of sulfonamides, including this compound, has been documented. Compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and unique aspects of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Piperidin-2-yl)ethane-1-sulfonamide | Similar piperidine structure | Different position of the piperidine nitrogen |
| N-(2-Piperidinyl)ethanesulfonamide | Contains a sulfonamide group | Variation in nitrogen placement |
| N-(2-Piperidinyl)ethanesulfonyl chloride | Sulfonyl chloride derivative | More reactive due to the chloride group |
Case Studies and Research Findings
Several studies have focused on the biological activity of piperidine derivatives, including this compound. For example, a study investigated the interaction of synthesized compounds with bovine serum albumin (BSA), revealing their pharmacological effectiveness through binding interactions .
Additionally, a recent study highlighted the synthesis and evaluation of various piperidine derivatives for their antimicrobial activities. The results indicated that certain derivatives exhibited significant inhibitory effects against both bacterial and fungal pathogens .
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-piperidin-1-ylethanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c8-12(10,11)7-6-9-4-2-1-3-5-9/h1-7H2,(H2,8,10,11) |
InChI Key |
JQJFOPZERPHUEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















